molecular formula C16H14FNO4 B2980073 3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid CAS No. 2227456-67-7

3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid

Cat. No.: B2980073
CAS No.: 2227456-67-7
M. Wt: 303.289
InChI Key: DYQAZFOEITVASU-UHFFFAOYSA-N
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Description

3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenylmethoxycarbonyl group attached to a benzoic acid core. Its unique structure makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the phenylmethoxycarbonyl group can facilitate the compound’s penetration into biological membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methoxybenzenamine
  • 3-Fluoro-2-methylbenzoic acid
  • 2-Fluoro-3-methylbenzoic acid

Uniqueness

3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid is unique due to the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and solubility, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-18(14-12(15(19)20)8-5-9-13(14)17)16(21)22-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQAZFOEITVASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=C1F)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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